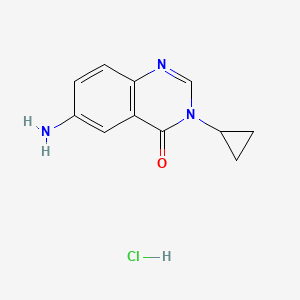![molecular formula C19H36NNaO3 B8070726 sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
sodium;2-[hexadecanoyl(methyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;2-[hexadecanoyl(methyl)amino]acetate is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of sodium;2-[hexadecanoyl(methyl)amino]acetate involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Carbonization: This step involves the carbonization of a suitable precursor material under controlled conditions. The temperature and duration of carbonization are critical factors that influence the quality and properties of the final product.
Sulfonation: After carbonization, the material undergoes sulfonation using agents such as sulfuric acid or chlorosulfonic acid. This step introduces sulfonic acid groups into the structure, enhancing its reactivity and functionality.
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The choice of precursor materials and reaction conditions can vary depending on the desired properties of the final product.
Analyse Des Réactions Chimiques
sodium;2-[hexadecanoyl(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed on this compound using appropriate reagents and conditions. These reactions introduce new functional groups into the molecule, altering its chemical and physical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
sodium;2-[hexadecanoyl(methyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a catalyst or reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing biological processes and pathways.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may have applications in drug development, particularly in targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers or composites. Its properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of sodium;2-[hexadecanoyl(methyl)amino]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to particular proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
sodium;2-[hexadecanoyl(methyl)amino]acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties, aspirin has a different mechanism of action and applications compared to this compound.
Sulindac (CID 1548887): This compound is used as a nonsteroidal anti-inflammatory drug (NSAID) and has distinct chemical properties and therapeutic uses.
Salicylsalicylic acid (CID 5161): Another compound with anti-inflammatory properties, it differs in structure and reactivity from this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which enable its diverse applications in various scientific fields.
Propriétés
IUPAC Name |
sodium;2-[hexadecanoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKUMFBHOJIMU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-methylsulfanyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]butanoic acid](/img/structure/B8070658.png)
![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)




![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)

![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)
![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)


![[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate](/img/structure/B8070761.png)
